
2-Amino-6-chloro-3-(methylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-chloro-3-(methylsulfonyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group, a chloro group, and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-3-(methylsulfonyl)pyridine typically involves the introduction of the amino, chloro, and methylsulfonyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with reagents that introduce the desired substituents. For example, starting with 2-chloro-3-nitropyridine, the nitro group can be reduced to an amino group, and the methylsulfonyl group can be introduced via sulfonylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2-Amino-6-chloro-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group can produce a variety of substituted pyridine compounds.
科学的研究の応用
2-Amino-6-chloro-3-(methylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-6-chloro-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-chloropyridine: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
2-Amino-6-chloropyridine: Similar structure but without the methylsulfonyl group, leading to different chemical properties.
2-Amino-3-(methylsulfonyl)pyridine: Lacks the chloro group, which may influence its reactivity and biological activity.
Uniqueness
2-Amino-6-chloro-3-(methylsulfonyl)pyridine is unique due to the presence of all three functional groups (amino, chloro, and methylsulfonyl) on the pyridine ring. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H7ClN2O2S |
|---|---|
分子量 |
206.65 g/mol |
IUPAC名 |
6-chloro-3-methylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2O2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) |
InChIキー |
UYBRSZKFCUYDEQ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





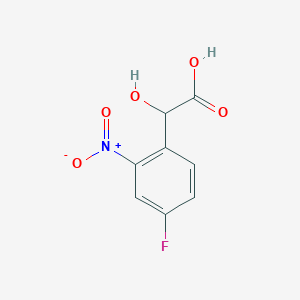
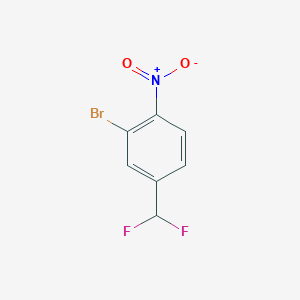
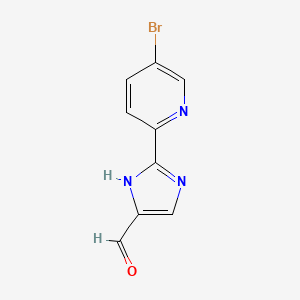
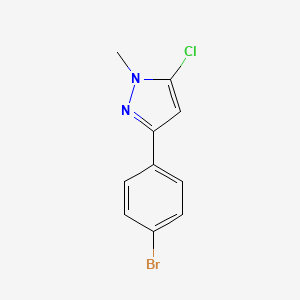


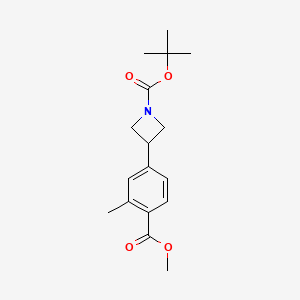

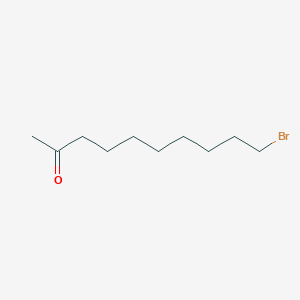
![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)
